molecular formula C11H14O2 B2644359 [(2S,5R)-5-Phenyloxolan-2-yl]methanol CAS No. 2413847-41-1

[(2S,5R)-5-Phenyloxolan-2-yl]methanol

Cat. No. B2644359
CAS RN: 2413847-41-1
M. Wt: 178.231
InChI Key: ZHYMGWAEHDDKIB-WDEREUQCSA-N
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Description

“[(2S,5R)-5-Phenyloxolan-2-yl]methanol” is a chemical compound with the IUPAC name (2S,5R)-5-phenyltetrahydrofuran-2-yl)methanol . It has a molecular weight of 178.23 . The compound is stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m0/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature and is stored at 4°C . It has a molecular weight of 178.23 .

Scientific Research Applications

Catalysis and Chemical Synthesis

[(2S,5R)-5-Phenyloxolan-2-yl]methanol has been researched in the context of catalysis and chemical synthesis. For example, the acid-catalyzed condensation of glycerol, a chemical from renewable materials, with various aldehydes and ketones to form cyclic acetals and [1,3]dioxolan-4-yl-methanols was investigated. These compounds, including this compound derivatives, are of interest as potential novel platform chemicals and precursors for various derivatives, such as 1,3-propanediol (Deutsch, Martin, & Lieske, 2007). Additionally, research on the synthesis of α-hydroxy esters based on bidentate chelation-controlled alkylation of glycolate enolate showcases the compound's relevance in asymmetric synthesis (Jung, Ho, & Kim, 2000).

Enantioselective Reactions

Studies have shown the use of this compound derivatives in enantioselective reactions. For instance, the enantioselective epoxidation of α,β-enones using a synthesized catalyst based on (1R,3S,4S)-2-azanorbornyl-3-methanol resulted in good yields and high enantioselectivities, highlighting the compound's potential in stereo-selective organic synthesis (Lu, Xu, Liu, & Loh, 2008).

Methanol Studies

Research involving methanol, a common solubilizing agent, has implications for understanding the dynamics of compounds like this compound in various biological and synthetic membrane environments. Studies have shown that methanol significantly impacts lipid dynamics, which could have implications for understanding the behavior of similar compounds in biological systems (Nguyen et al., 2019).

Crystal Structure Analysis

The crystal structure of compounds similar to this compound has been elucidated, providing insights into their molecular configuration and intramolecular interactions. This research aids in understanding the compound's chemical behavior and potential applications in various scientific fields (Li, Wang, & Chen, 2001).

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(2S,5R)-5-phenyloxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMGWAEHDDKIB-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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